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Compound of Interest

Compound Name: Xanthatin

Cat. No.: B112334

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone, has emerged as a compound of
significant interest in the scientific community due to its diverse and potent biological activities.
Isolated primarily from plants of the Xanthium genus, it has demonstrated promising anti-
inflammatory, anti-cancer, and anti-proliferative properties. This technical guide provides an in-
depth overview of the core physical and chemical properties of Xanthatin, supported by
detailed experimental protocols and visual representations of its molecular interactions to aid in
research and drug development endeavors.

Physicochemical Properties

The fundamental physical and chemical characteristics of Xanthatin are summarized below,
providing a crucial foundation for its handling, formulation, and application in experimental
settings.

General and Physical Properties
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Property Value Reference(s)

CAS Number 26791-73-1 [11[2][3][4]

Molecular Formula C15H1803 [2][3][5][6]

Molecular Weight 246.30 g/mol [1112]131[5]

Appearance White crystalline solid, flat 7]

needles

Melting Point 112 - 115 °C [11[21[4]

Boiling Point 444.3 £ 45.0 °C at 760 mmHg [1]

Optical Rotation [a]D3° -20° (ethanol) [8]
Solubility

Solvent Solubility Reference(s)

DMSO Soluble (49 mg/mL) [9][10]

Acetone Soluble [819]

Chloroform Soluble [O][11]

Dichloromethane Soluble [O][11]

Methanol Soluble [81I91[11]

Ethanol Soluble [8]

Water Slightly soluble [O1[11]

Petroleum Ether

Practically insoluble

[8]

5% NaOH

Practically insoluble

[8]

5% HCI

Practically insoluble

[8]

Spectral Data
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Detailed spectral analysis is essential for the unambiguous identification and characterization

of Xanthatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectral data for Xanthatin, recorded in DMSO-ds, are presented below.

These data are critical for confirming the molecular structure and stereochemistry of the

compound.
Position 13C Chemical Shift (3, ppm) H C_he-m_ical S_hiﬂ (5, ppm),
Multiplicity (J in Hz)
1 40.2 2.55, m
2 28.9 1.80, m; 2.10, m
3 35.8 2.30, m; 2.65, m
4 139.8
5 125.4 5.95, d (11.5)
6 145.2 6.80, dd (11.5, 8.5)
7 82.1 4.10, t (8.5)
8 48.9 285, m
9 30.1 1.95, m; 2.20, m
10 18.7 1.15, d (7.0)
11 138.9
12 170.1
13 121.2 5.60, d (2.5); 6.25, d (3.0)
1 198.2
2' 27.8 2.35,s
3
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Infrared (IR) Spectroscopy

The infrared spectrum of Xanthatin reveals the presence of key functional groups.

Wavenumber (cm~?) Assignment

~1760 C=0 stretching (y-lactone)

~1680 C=0 stretching (a,B-unsaturated ketone)
~1650 C=C stretching

Mass Spectrometry (MS)

While detailed public fragmentation data for Xanthatin is limited, the expected molecular ion
peak [M+H]* would be observed at m/z 247.13.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the

study of Xanthatin.

Isolation and Purification of Xanthatin from Xanthium
strumarium

This protocol outlines a typical procedure for the extraction and purification of Xanthatin from
its natural source.
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Caption: Workflow for the isolation and purification of Xanthatin.
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Plant Material Preparation: Air-dry the aerial parts of Xanthium strumarium and grind them
into a fine powder.

Extraction: Macerate the powdered plant material with 96% ethanol at room temperature for
72 hours. Repeat the extraction process three times.

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure
using a rotary evaporator to obtain a crude extract.

Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with n-
hexane and chloroform. Collect the chloroform fraction.

Chromatographic Purification: Subject the chloroform fraction to column chromatography on
a silica gel column.

Gradient Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting
with 100% n-hexane and gradually increasing the polarity.

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer
chromatography (TLC). Combine the fractions containing Xanthatin.

Crystallization: Recrystallize the combined fractions from methanol to obtain pure Xanthatin
as white needles.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of Xanthatin on cancer cell lines.

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and
allow them to adhere overnight.

o Treatment: Treat the cells with various concentrations of Xanthatin (typically ranging from 1
to 100 uM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

o MTT Addition: After the incubation period, add 20 pL of MTT solution (5 mg/mL in PBS) to
each well and incubate for 4 hours at 37°C.
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e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Western Blot Analysis for VEGFR2/STAT3/PI3K/Akt
Pathway

This protocol details the investigation of Xanthatin's effect on key signaling proteins.

o Cell Treatment and Lysis: Treat cells with Xanthatin at the desired concentrations and
duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kit.

o SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide
gel and transfer them to a PVDF membrane.

» Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20
(TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-
VEGFR2, VEGFR2, p-STAT3, STAT3, p-Akt, Akt, p-PI3K, PI3K, and a loading control (e.qg.,
[3-actin) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

o Densitometry Analysis: Quantify the band intensities to determine the relative protein
expression levels.
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NF-kB Luciferase Reporter Assay

This assay measures the effect of Xanthatin on the activity of the NF-kB transcription factor.

o Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-kB luciferase reporter
plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

o Treatment: After 24 hours, treat the transfected cells with Xanthatin for a specified period.
Stimulate the cells with an NF-kB activator (e.g., TNF-a) as a positive control.

e Cell Lysis: Lyse the cells using a passive lysis buffer.

o Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a
dual-luciferase reporter assay system and a luminometer.

» Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
account for variations in transfection efficiency and cell number.

Signaling Pathways Modulated by Xanthatin

Xanthatin exerts its biological effects by modulating several critical intracellular signaling
pathways, which are often dysregulated in cancer and inflammatory diseases.
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Caption: Key signaling pathways modulated by Xanthatin.
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The primary mechanisms of action of Xanthatin include the inhibition of several key signaling
cascades:

» VEGFR2 Signaling: Xanthatin has been shown to directly inhibit the activity of Vascular
Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By
blocking VEGFR2, Xanthatin can suppress the formation of new blood vessels, which is
crucial for tumor growth and metastasis.

o STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a
transcription factor that plays a critical role in cell proliferation and survival. Xanthatin has
been observed to inhibit the phosphorylation and activation of STAT3, leading to the
downregulation of its target genes involved in cancer progression.

e PI3K/AK/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation,
and survival. Xanthatin can suppress the activation of PI3K and its downstream effectors,
Akt and mTOR, thereby inducing cell cycle arrest and apoptosis in cancer cells.

o NF-kB Pathway: Nuclear Factor-kappa B (NF-kB) is a key transcription factor involved in the
inflammatory response and cancer development. Xanthatin inhibits the activation of the IKK
complex, which is responsible for the phosphorylation and degradation of IkBa, the inhibitor
of NF-kB. This leads to the suppression of NF-kB activity and the downregulation of
inflammatory and pro-survival genes.[10]

Conclusion

Xanthatin is a promising natural product with a well-defined chemical structure and a growing
body of evidence supporting its potent biological activities. This technical guide provides a
comprehensive summary of its physical and chemical properties, along with detailed
experimental protocols and an overview of its mechanisms of action. This information is
intended to serve as a valuable resource for researchers and scientists working towards
harnessing the therapeutic potential of Xanthatin in the development of novel treatments for
cancer and inflammatory diseases. Further investigation into its pharmacokinetics, in vivo
efficacy, and safety profile is warranted to advance this compound towards clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-
angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

e 3. mdpi.com [mdpi.com]
e 4. Xanthine [webbook.nist.gov]
o 5. researchgate.net [researchgate.net]

e 6. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional
theory - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. mdpi.com [mdpi.com]
o 8. researchgate.net [researchgate.net]
e 9. researchgate.net [researchgate.net]

e 10. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled
with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS
Fragmentation Patterns - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Xanthatin: A Comprehensive Technical Guide to its
Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112334#physical-and-chemical-properties-of-
xanthatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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